(1R,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL
Description
(1R,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL is a chiral amino alcohol featuring a fluorinated and methoxylated aromatic ring. Its stereochemistry (1R,2R) and substituent arrangement (3-fluoro, 4-methoxy) are critical determinants of its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C10H14FNO2 |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |
InChI Key |
KIZLDJWEOXVVQS-LDWIPMOCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=C(C=C1)OC)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)OC)F)N)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
This is the most common and practical method for preparing chiral amino alcohols with aromatic substitution patterns.
Step 1: Formation of imine intermediate
React 3-fluoro-4-methoxybenzaldehyde with a chiral amine under mild conditions to form an imine or Schiff base intermediate.Step 2: Reductive amination
The imine is then reduced using a selective reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride . These reagents favor reduction under mild conditions, preserving sensitive functional groups and allowing stereoselective control.Step 3: Purification
The crude product is purified by chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure (1R,2R) stereoisomer.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 3-fluoro-4-methoxybenzaldehyde + chiral amine | Imine formation |
| 2 | Sodium triacetoxyborohydride, mild solvent (e.g., dichloromethane) | Selective reduction of imine |
| 3 | Column chromatography | Purification of product |
Asymmetric Hydrogenation
An alternative approach involves the asymmetric hydrogenation of prochiral ketones or imines using chiral metal catalysts.
Catalysts : Rhodium or ruthenium complexes with chiral phosphine ligands are commonly employed.
Process :
The ketone or imine precursor derived from 3-fluoro-4-methoxybenzaldehyde is subjected to hydrogenation under controlled pressure and temperature to yield the chiral amino alcohol.Advantages : High enantiomeric excess and scalability for industrial production.
Chiral Resolution
If racemic mixtures are obtained, chiral resolution techniques can be applied:
- Methods :
- Formation of diastereomeric salts with chiral acids or bases, followed by selective crystallization.
- Chromatographic separation using chiral stationary phases.
Reaction Conditions and Optimization
Solvents : Dichloromethane, methanol, or ethanol are commonly used depending on the step.
Temperature : Typically room temperature to slightly elevated (20–40 °C) for reductive amination; hydrogenation may require elevated pressure (1–10 atm H2) and moderate temperatures (25–60 °C).
pH Control : Mildly acidic conditions favor imine formation; reductive amination reagents are sensitive to strongly acidic or basic conditions.
Catalyst Loading : For asymmetric hydrogenation, catalyst loading ranges from 0.1 to 5 mol% depending on the scale.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Stereochemical Control | Yield (%) | Scalability | Notes |
|---|---|---|---|---|---|
| Reductive Amination | 3-fluoro-4-methoxybenzaldehyde, chiral amine, sodium triacetoxyborohydride, DCM | High (via chiral amine) | 70–85 | Moderate | Mild conditions, widely used |
| Asymmetric Hydrogenation | Prochiral ketone or imine, Rh/Ru chiral catalyst, H2 gas, solvent (MeOH) | Very high (chiral catalyst) | 80–95 | High | Industrially scalable |
| Chiral Resolution | Racemic mixture, chiral acids/bases, crystallization or chiral chromatography | Dependent on resolution efficiency | 40–60 | Low to moderate | Additional purification step |
Research Findings and Considerations
Stereochemistry Impact : The (1R,2R) configuration is critical for biological activity and is achieved through precise stereochemical control during synthesis.
Substituent Effects : The presence of fluorine at the 3-position and methoxy at the 4-position on the phenyl ring influences both reactivity during synthesis and the compound’s stability.
Industrial Production : Continuous flow methods and automated synthesis platforms have been explored to improve yield and reproducibility, particularly for asymmetric hydrogenation routes.
Purity and Enantiomeric Excess : Analytical techniques such as chiral HPLC and NMR are routinely employed to confirm stereochemical purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: It can be further reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its role as a potential therapeutic agent. The presence of a fluorine atom and a methoxy group on the aromatic ring enhances its biological activity and selectivity.
Antidepressant Properties
Research indicates that (1R,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL may exhibit antidepressant-like effects. It is hypothesized to act on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. A study showed that derivatives of this compound demonstrated significant activity in animal models of depression .
Analgesic Effects
The compound has also been investigated for its analgesic properties. Its structural similarity to known analgesics suggests it may modulate pain pathways effectively. Preliminary studies indicate that it could be beneficial in managing chronic pain conditions .
Pharmacology
The pharmacological profile of this compound is being characterized to understand its mechanism of action and therapeutic potential.
Drug Development
Due to its promising pharmacological properties, this compound is being evaluated as a lead compound in drug development programs aimed at treating mood disorders and pain syndromes .
Material Science
Beyond medicinal applications, this compound's unique chemical structure opens avenues in material science.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. Its amino group can participate in polymerization reactions, leading to novel polymer architectures .
Coatings and Adhesives
Due to its chemical properties, this compound may serve as a functional additive in coatings and adhesives, improving adhesion and durability in various applications .
Case Studies
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-OL involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Positional Isomers and Stereochemical Variants
(1R,2S)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL ()
- Structural Difference : The fluoro and methoxy groups are positioned at the 3- and 2-sites of the phenyl ring, respectively, versus 3-fluoro-4-methoxy in the target compound.
- Implications: Stereochemistry: The 1R,2S configuration may alter receptor binding compared to the 1R,2R configuration due to spatial orientation differences.
(1R,2S)-1-Fluoro-1-phenyl-3-((R&S)-1-phenylethylamino)propan-2-ol ()
- Structural Difference: Contains a phenyl group instead of 3-fluoro-4-methoxyphenyl and an additional phenylethylamino side chain.
- Implications :
- The absence of methoxy and fluoro substituents reduces polarity, likely increasing lipophilicity and altering pharmacokinetics.
Halogen and Functional Group Variants
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL ()
- Structural Difference : Replaces 3-fluoro-4-methoxyphenyl with a 4-(trifluoromethylthio)phenyl group.
- Key Properties: Molecular Weight: 237.27 g/mol (C10H12F3NOS) vs. 199.21 g/mol (target compound). Functional Groups: The trifluoromethylthio group (-SCF3) is highly electronegative and lipophilic, likely enhancing metabolic stability but reducing aqueous solubility compared to the target’s polar methoxy group.
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol ()
- Structural Difference : Substitutes 3-fluoro-4-methoxyphenyl with 2-chloro-4-trifluoromethylphenyl.
- Steric Hindrance: The bulkier trifluoromethyl group at the 4-position may hinder receptor binding compared to the smaller methoxy group.
Methyl and Bromo Derivatives
(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-ol ()
- Structural Difference : Replaces fluoro and methoxy with 3,4-dimethyl groups.
- Key Properties: Polarity: Methyl groups are less polar than methoxy, increasing hydrophobicity. Molecular Weight: 179.26 g/mol (C11H17NO) vs. 199.21 g/mol (target compound).
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-ol ()
- Structural Difference : Features 3-bromo and 5-methyl substituents.
- Key Properties: Molecular Weight: 244.13 g/mol (C10H14BrNO) vs. 199.21 g/mol (target compound). Density: Predicted 1.406 g/cm³, higher than typical values for methoxy/fluoro analogs due to bromine’s atomic mass.
Complex Derivatives with Extended Pharmacophores
(2R)-1-(Dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol ()
- Structural Difference : A complex derivative with pyrimidine and trifluoromethylphenyl moieties.
- Pharmacological Data: DrugBank ID: DB07054 (experimental status). Target: Likely interacts with kinase or adrenergic receptors due to the extended aromatic system and dimethylamino group.
- Comparison: The dimethylamino group increases basicity compared to the primary amine in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
